molecular formula C20H20FNO2 B14917644 Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate

Cat. No.: B14917644
M. Wt: 325.4 g/mol
InChI Key: UOTPEAGRFXGXAT-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an azetidine ring, a benzhydryl group, and a fluoroacetate moiety

Preparation Methods

The synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors to form the azetidine ring.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced through a nucleophilic substitution reaction.

    Fluoroacetate Formation: The final step involves the esterification of the fluoroacetate moiety.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate involves its interaction with specific molecular targets. The azetidine ring and fluoroacetate moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate can be compared with other similar compounds, such as:

    Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate: Similar structure but lacks the fluoro group.

    Methyl 2-(oxetan-3-ylidene)acetate: Contains an oxetane ring instead of an azetidine ring.

    (5-Benzyloxyindol-3-yl)acetonitrile: Different core structure but shares some functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20FNO2

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate

InChI

InChI=1S/C20H20FNO2/c1-2-24-20(23)18(21)17-13-22(14-17)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19H,2,13-14H2,1H3

InChI Key

UOTPEAGRFXGXAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)F

Origin of Product

United States

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